molecular formula C8H11BrN2 B2948343 N-(2-Bromoethyl)-4-methylpyridin-2-amine CAS No. 1260885-54-8

N-(2-Bromoethyl)-4-methylpyridin-2-amine

Cat. No.: B2948343
CAS No.: 1260885-54-8
M. Wt: 215.094
InChI Key: KFYOPXHSFNSXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromoethyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromoethyl group attached to the nitrogen atom and a methyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-4-methylpyridin-2-amine typically involves the reaction of 4-methylpyridin-2-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the hydroxyl group by the amine group, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(2-Bromoethyl)-4-methylpyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines.

Biology

In biological research, this compound is utilized in the development of bioactive molecules and as a ligand in coordination chemistry studies.

Medicine

Industry

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromoethyl)pyridin-2-amine
  • N-(2-Bromoethyl)-4-chloropyridin-2-amine
  • N-(2-Bromoethyl)-4-ethylpyridin-2-amine

Uniqueness

N-(2-Bromoethyl)-4-methylpyridin-2-amine is unique due to the presence of both a bromoethyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

N-(2-bromoethyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYOPXHSFNSXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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